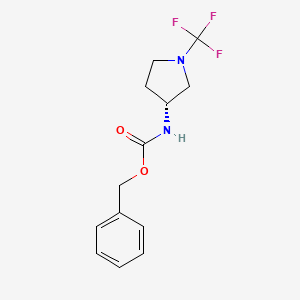
(R)-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach uses O-benzoylhydroxylamines as alkyl nitrene precursors with a rhodium catalyst to produce various pyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and scalable catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in the biogenesis of extracellular vesicles . This inhibition can affect various cellular processes and has potential therapeutic implications for neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- Phenyl®-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate
Uniqueness
®-benzyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to its trifluoromethyl group, which can significantly influence its pharmacokinetic properties and biological activity. This structural feature can enhance its stability, lipophilicity, and ability to penetrate biological membranes, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C13H15F3N2O2 |
|---|---|
Poids moléculaire |
288.27 g/mol |
Nom IUPAC |
benzyl N-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)18-7-6-11(8-18)17-12(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,19)/t11-/m1/s1 |
Clé InChI |
LCQCFTHGMLGWOE-LLVKDONJSA-N |
SMILES isomérique |
C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C(F)(F)F |
SMILES canonique |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


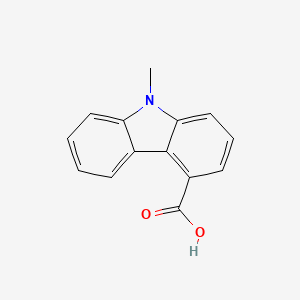


![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
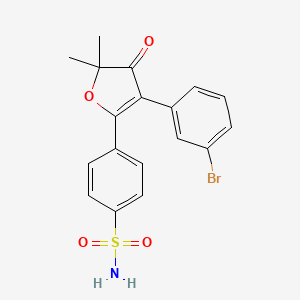
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
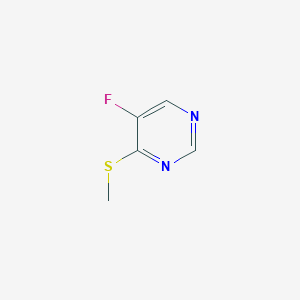


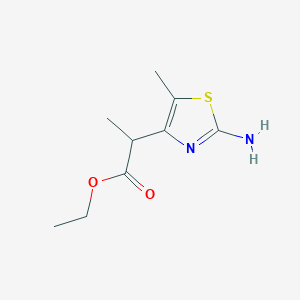
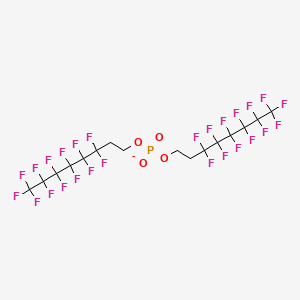
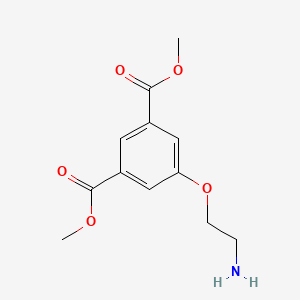
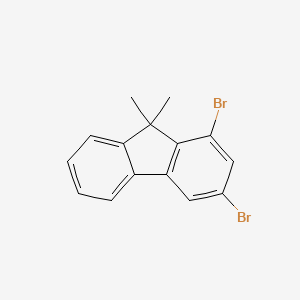
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
